2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide hydrochloride
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Overview
Description
2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexyl ring with an aminomethyl group and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide hydrochloride typically involves multiple steps. One common approach is the reaction of cyclohexylamine with chloroacetic acid to form cyclohexylaminoacetic acid, followed by methylation to introduce the N-methyl group. The final step involves the formation of the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a tool in biochemical studies to understand enzyme mechanisms.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be utilized in the production of various chemical products.
Mechanism of Action
The mechanism by which 2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the context in which the compound is used.
Comparison with Similar Compounds
Cyclohexylamine
N-methylacetamide
Cyclohexylaminoacetic acid
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Properties
IUPAC Name |
2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-12-9(13)7-10(8-11)5-3-2-4-6-10;/h2-8,11H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNROZSXXDNLSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1(CCCCC1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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